molecular formula C16H31N3O3S B7359607 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone

2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone

Cat. No. B7359607
M. Wt: 345.5 g/mol
InChI Key: WFEKYRTZKBVOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone, also known as DPPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPY is a heterocyclic compound that belongs to the class of diazepanes and pyrrolidines.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone involves its binding to the α7 nAChR at the allosteric site, which enhances the receptor's sensitivity to acetylcholine. This results in an increase in the release of acetylcholine, which enhances cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has been shown to have several biochemical and physiological effects. It has been reported to enhance cognitive processes such as learning and memory. 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has also been shown to have anxiolytic effects, which means that it can reduce anxiety. In addition, 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has been reported to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone is its potential applications in the field of neuroscience. 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has been shown to enhance cognitive processes such as learning and memory, which can be beneficial in the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone. One of the major directions is to further investigate its potential applications in the field of neuroscience. 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has shown promising results in enhancing cognitive processes such as learning and memory, and further research can help in the development of new treatments for cognitive disorders. Another direction is to investigate the anti-inflammatory effects of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone and its potential applications in the treatment of inflammatory diseases. Further research can also be done to improve the solubility of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone in water, which can make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to enhance cognitive processes such as learning and memory and its anti-inflammatory effects make it a promising candidate for the development of new treatments for cognitive disorders and inflammatory diseases. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone involves the reaction of 2,2-dimethylpropylsulfonyl chloride with 1,4-diazepane, followed by the reaction of the resulting compound with pyrrolidine-1-carbonyl chloride. The final product is obtained after purification through column chromatography. The yield of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone is reported to be around 60%.

Scientific Research Applications

2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has shown potential applications in various fields of scientific research. One of the major applications of 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone is in the field of neuroscience. 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory. 2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone has also been shown to enhance the release of acetylcholine, which is a neurotransmitter involved in cognitive processes.

properties

IUPAC Name

2-[4-(2,2-dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3S/c1-16(2,3)14-23(21,22)19-10-6-7-17(11-12-19)13-15(20)18-8-4-5-9-18/h4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEKYRTZKBVOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)N1CCCN(CC1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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